N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYADEMYWQDKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the bithiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the acetamide group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent like dimethylformamide and elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Reduced forms of the acetamide group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials, particularly in the field of organic electronics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the chlorophenyl group can engage in π-π stacking interactions or hydrogen bonding. These interactions can influence various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Key Structural Differences:
- Bithiophene vs. Aromatic/Non-Aromatic Substituents: The bithiophene group in the target compound contrasts with substituents in analogs such as: N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (), which includes an indole-oxime group. Pesticide-related acetamides (), e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor), which feature alkyl or methoxy groups. TSPO tracers like [11C]PK11195 (), which incorporate isoquinoline or pyridinyl groups.
Table 1: Substituent Comparison of Selected Acetamides
*Calculated based on formula.
Electronic and Spectral Properties
- HOMO-LUMO Gaps: Compounds with extended π-systems (e.g., bithiophene) typically exhibit lower HOMO-LUMO gaps, enhancing reactivity. For instance: The DFT analysis of a dihydrothieno-pyridin acetamide () revealed electronic properties influenced by heterocyclic substituents.
Hydrogen Bonding : and emphasize the role of N–H⋯O hydrogen bonding in crystal packing. The bithiophene’s steric bulk may disrupt such interactions, affecting solubility or crystallinity compared to simpler analogs like 2-chloro-N-(3-nitrophenyl)acetamide .
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a chlorophenyl acetamide group. Its molecular formula is with a molecular weight of 265.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NOS₂ |
| Molecular Weight | 265.4 g/mol |
| CAS Number | 2379983-83-0 |
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays demonstrated an IC50 range of approximately 3.13 to 44.87 µg/mL for HepG2 cells and 2.34 to 91.00 µg/mL for MCF-7 cells, indicating its potential as an effective anticancer agent (Table 1).
The mechanism by which this compound induces cytotoxicity involves the activation of apoptotic pathways. Key findings include:
- Apoptosis Induction : The compound significantly increased the Bax/Bcl-2 ratio in treated cells, promoting apoptosis through the intrinsic pathway.
- Caspase Activation : Elevated levels of caspase 9 were observed, indicating the activation of apoptotic processes.
- VEGF Modulation : The compound also influenced vascular endothelial growth factor (VEGF) levels, which play a crucial role in tumor angiogenesis.
These findings suggest that this compound may inhibit tumor growth by inducing apoptosis and modulating angiogenesis.
In Vitro Studies
A study conducted on various substituted derivatives, including this compound, revealed promising results in terms of cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), highlighting their potential for further development (Table 2).
In Vivo Studies
While in vitro studies provide initial insights into the compound's efficacy, additional research is needed to confirm its effectiveness in vivo. Preliminary animal studies are warranted to assess pharmacokinetics, bioavailability, and therapeutic windows.
Conclusion and Future Directions
This compound presents significant potential as an anticancer agent based on its biological activity profiles observed in vitro. Further investigations are necessary to elucidate its full mechanism of action and evaluate its efficacy in vivo.
Future research should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- Combinatorial Studies : Assessing the efficacy of this compound in combination with other chemotherapeutics.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
Q & A
Q. What synthetic strategies are recommended for preparing N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the bithiophene core. Key steps include:
- Methylation at the 5-position of the bithiophene using alkylation agents (e.g., methyl iodide) under basic conditions.
- Amide coupling between the bithiophene-methyl intermediate and 2-(2-chlorophenyl)acetic acid, employing coupling reagents like EDCl/HOBt or DCC.
- Reaction optimization : Control of temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometry is critical for high yields (>70%) and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the bithiophene-methyl linkage and acetamide connectivity. Aromatic protons of the 2-chlorophenyl group appear as doublets in δ 7.2–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₅ClN₂OS₂).
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption at λ ≈ 254 nm .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Antimicrobial screening : Disk diffusion assays against S. aureus or E. coli to assess MIC values .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich sites (e.g., bithiophene moiety) for electrophilic attacks.
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. The 2-chlorophenyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
Q. How should researchers resolve contradictions in reported biological data for analogous acetamides?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Structural analogs comparison : Compare IC₅₀ values of derivatives with modified thiophene or chlorophenyl groups to identify pharmacophores .
Q. What mechanistic studies elucidate its enzyme inhibition mode of action?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with target enzymes .
Q. How can solubility challenges in aqueous media be addressed for in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
